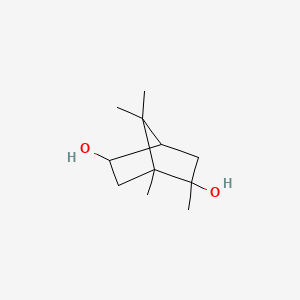

5-Hydroxy-2-methyl Isoborneol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7-8,12-13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYFMRPVURSGCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(CC2O)C)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857797 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604767-98-8 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxy-2-methyl Isoborneol chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methylisoborneol

Introduction

2-Methylisoborneol (2-MIB) is a saturated bicyclic tertiary alcohol recognized throughout the water and aquaculture industries as a potent off-flavor compound.[1] Synthesized as a secondary metabolite by various cyanobacteria and actinomycetes, its distinct earthy, musty odor is detectable by humans at concentrations in the low nanogram-per-liter range, leading to significant challenges in water quality management.[2][3] While the properties and synthesis of 2-MIB are extensively studied, the focus of this guide is on its hydroxylated metabolite, 5-Hydroxy-2-methylisoborneol .

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the chemical properties, formation, and analytical characterization of 5-Hydroxy-2-methylisoborneol. This metabolite is not a synthetic product but rather a critical intermediate in the natural biodegradation of 2-MIB.[4][5] Understanding its chemistry is fundamental to developing advanced bioremediation strategies and provides a valuable model for microbial hydroxylation of complex terpenes, a process of significant interest in biotechnology and pharmaceutical development.[6]

Molecular Profile and Physicochemical Properties

The introduction of a hydroxyl group onto the 2-MIB scaffold significantly alters its physicochemical properties, primarily by increasing its polarity.

Chemical Structure

5-Hydroxy-2-methylisoborneol retains the bicyclo[2.2.1]heptane core of its parent compound. The key structural modification is the addition of a hydroxyl group at the C5 position, transforming it into a diol.

-

Parent Compound: 2-Methylisoborneol (1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol)

-

Metabolite: 5-Hydroxy-2-methylisoborneol (1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,5-diol)

Physicochemical Data

Direct experimental data for 5-Hydroxy-2-methylisoborneol is scarce. The following table summarizes its known and predicted properties in comparison to its well-characterized precursor, 2-MIB.

| Property | 2-Methylisoborneol (Parent) | 5-Hydroxy-2-methylisoborneol (Metabolite) | Justification for Estimate |

| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₀O₂ | Addition of one oxygen atom. |

| Molar Mass | 168.28 g/mol [1] | 184.28 g/mol | Calculated from the molecular formula. |

| Appearance | White crystalline solid | Solid (Predicted) | Similar to other terpene diols. |

| Boiling Point | ~207-209 °C | > 210 °C (Predicted) | Increased polarity and hydrogen bonding potential raises the boiling point. |

| Water Solubility | 305 mg/L @ 25°C | Significantly Higher (Predicted) | The second hydroxyl group greatly enhances hydrogen bonding with water. |

| LogP (o/w) | 2.93 (est.) | < 2.93 (Predicted) | Increased polarity reduces the octanol-water partition coefficient. |

Formation and Synthesis: A Biological Pathway

5-Hydroxy-2-methylisoborneol is not typically produced via conventional synthetic chemistry. Its primary route of formation is through the microbial biotransformation of 2-MIB.

Biotransformation by Camphor-Degrading Bacteria

The degradation of 2-MIB is a critical natural attenuation process. Specific bacterial strains, particularly those capable of metabolizing the structurally similar compound camphor, have been identified as key players in this transformation.

The bacterium Rhodococcus wratislaviensis DLC-cam has been shown to specifically hydroxylate 2-MIB at the C5 position to form 5-Hydroxy-2-methylisoborneol.[4][5] This initial hydroxylation is a crucial, rate-limiting step in the mineralization of 2-MIB. The organism further oxidizes the newly introduced secondary alcohol at C5 to the corresponding ketone, forming 5-keto-2-MIB.[4][5]

This high degree of regioselectivity is noteworthy, as other camphor-degrading bacteria hydroxylate 2-MIB at different positions. For instance, Rhodococcus ruber T1 yields 3-hydroxy-2-MIB, while Pseudomonas putida G1 primarily produces 6-hydroxy-2-MIB.[4][5]

Enzymatic Mechanism: The Role of Cytochrome P450

The specific and challenging oxidation of a non-activated C-H bond, such as that at C5 in 2-MIB, is a hallmark of cytochrome P450 monooxygenases (CYPs) .[6][7] These enzymes are widely implicated in the metabolism of xenobiotics and the biosynthesis and modification of terpenes.[8][9] The biotransformation of 2-MIB to its hydroxylated derivatives is consistent with a P450-catalyzed mechanism, where the enzyme activates molecular oxygen to insert one atom into the substrate.

The biosynthetic pathway from 2-MIB can be visualized as follows:

Spectroscopic and Analytical Characterization

The identification and quantification of 5-Hydroxy-2-methylisoborneol require sensitive analytical techniques, building upon the established methods for its parent compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for analysis.

-

Expected Molecular Ion: The molecular ion (M⁺) for C₁₁H₂₀O₂ is expected at m/z = 184.

-

Key Fragmentation: The fragmentation pattern will be influenced by the two hydroxyl groups. Expect to see prominent peaks corresponding to the loss of water (M-18, m/z = 166) and the loss of a methyl group (M-15, m/z = 169). Further fragmentation would follow patterns typical of bicyclic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR would be essential for unambiguous structural confirmation.

-

¹H NMR: Key diagnostic signals would include a new proton signal in the 3.5-4.5 ppm range, corresponding to the proton attached to the hydroxylated C5 carbon (CH-OH). The specific coupling pattern of this proton would help confirm its position and stereochemistry.

-

¹³C NMR: A new signal in the 60-80 ppm range would appear, corresponding to the C5 carbon atom bonded to the hydroxyl group.

Analytical Protocol: HS-SPME-GC-MS

The established method for trace-level detection of 2-MIB in aqueous matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.[10][11] This method is directly adaptable for its more polar metabolites. The increased polarity of 5-Hydroxy-2-methylisoborneol may necessitate adjustments to the SPME fiber chemistry and extraction conditions to optimize recovery.

Step-by-Step Methodology:

-

Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add ~2.5-3.0 g of NaCl to increase the ionic strength of the solution, which enhances the partitioning of analytes into the headspace ("salting-out" effect).

-

Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated 2-MIB or a compound with similar chemical properties but different retention time) for accurate quantification.[10]

-

Incubation & Extraction: Seal the vial and place it in a heated agitator (e.g., 60-65 °C for 30-40 minutes). This facilitates the volatilization of the analyte into the headspace.

-

SPME: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the heated sample for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption & GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port (e.g., 250 °C) of a GC-MS system. The adsorbed analytes are thermally desorbed onto the analytical column.

-

Separation & Detection: Use a suitable GC temperature program to separate the compounds. The mass spectrometer is typically operated in Selective Ion Monitoring (SIM) mode, targeting the characteristic ions of the parent compound and its expected metabolites for maximum sensitivity and selectivity.

Chemical Reactivity and Environmental Significance

The chemical reactivity of 5-Hydroxy-2-methylisoborneol is dominated by its two hydroxyl groups.

-

Oxidation: As demonstrated by the metabolic pathway in Rhodococcus, the secondary alcohol at C5 is susceptible to oxidation to form a ketone (5-keto-2-MIB).[4][5] This is a common reaction for secondary alcohols and can be achieved in the lab using standard oxidizing agents. The tertiary alcohol at C2 is resistant to oxidation under non-forcing conditions.

-

Esterification/Etherification: Both hydroxyl groups can potentially undergo esterification or etherification reactions, though the sterically hindered tertiary alcohol at C2 would be significantly less reactive than the more accessible secondary alcohol at C5.

The primary significance of 5-Hydroxy-2-methylisoborneol is environmental. Its formation represents the critical first step in the natural breakdown and detoxification of 2-MIB.[12][13] By converting the relatively non-polar and persistent 2-MIB into a more polar, water-soluble diol, microorganisms render it more susceptible to further degradation and reduce its sensory impact. Research into the bacteria and enzymes that catalyze this hydroxylation is vital for developing bioreactors and other biological treatment systems for contaminated water sources.

References

-

Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

- Lee, H., Lee, H., Kim, M., Park, M. H., & Ahn, C. Y. (2021). 2-Methylisoborneol (2-MIB)

- Wang, Z., Xu, Y., Shao, J., Wang, J., & Li, R. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665.

- Wang, Z., Xu, Y., Shao, J., Wang, J., & Li, R. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light.

- Wang, Y., Liu, J., & Li, D. (2019). Effects of Climate Change on 2-Methylisoborneol Production in Two Cyanobacterial Species.

- Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406.

- Wang, D., & Suffet, I. H. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 45(1), 203-209.

- Wang, D., & Suffet, I. H. (2011). Biosynthesis of 2-Methylisoborneol in Cyanobacteria.

- Cai, T., Shao, Y., Zhang, X., & Du, J. (2023). Biodegradation of 2-Methylisoborneol (2-MIB) by Single-Bacterium Isolations from Biological Filters in Drinking Water Treatment Plants. Environmental Science & Technology, 57(36), 13469–13478.

-

The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

- Eaton, R. W. (2001). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 67(11), 5243–5246.

- Eaton, R. W. (2001). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. ASM Journals.

- Bracco, P., & Schürmann, M. (2015). Terpene hydroxylation with microbial cytochrome P450 monooxygenases. Advances in Biochemical Engineering/Biotechnology, 148, 221–251.

- Grimm, C. C., Lloyd, S. W., & Zimba, P. V. (2004). Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(10), 2847–2852.

- ResearchGate. (2015). Terpene Hydroxylation with Microbial Cytochrome P450 Monooxygenases. Request PDF.

- Ho, L., Hoefel, D., Saint, C. P., & Newcombe, G. (2007). Isolation and identification of novel, native geosmin and 2-methylisoborneol degrading bacteria.

- Ho, L., Grasset, C., Hoefel, D., Dixon, M. B., Leusch, F. D. L., Newcombe, G., Saint, C. P., & Brookes, J. D. (2012). Comparative assessment of the degradation of 2-methylisoborneol and geosmin in freshwater using advanced oxidation processes.

- de Carvalho, F., & Ferreira, P. (2012). Efficient terpene hydroxylation catalysts based upon P450 enzymes derived from Actinomycetes. Organic & Biomolecular Chemistry, 10(31), 6149–6151.

- ResearchGate. (2019). (PDF) Determination of Geosmin and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME)

- Ho, L., Hoefel, D., Bock, F., Saint, C. P., & Newcombe, G. (2007). Isolation of bacteria capable of growth with 2-methylisoborneol and geosmin as the sole carbon and energy sources. Applied and Environmental Microbiology, 73(5), 1508–1514.

- Wang, C., Li, M., & Lu, Z. (2020). Hydroxylases involved in terpenoid biosynthesis: a review. Applied Microbiology and Biotechnology, 104(12), 5121–5133.

- Plotnikova, E. G., & Ivshina, I. B. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. Microorganisms, 11(3), 693.

- Li, Y., Li, J., & Zhang, Y. (2018). [Determination of 2-methylisoborneol and geosmin in drinking water using headspace solid phase micro-extraction coupled with gas chromatography-mass-spectrometry]. Se Pu, 36(1), 65–70.

- Zhang, X., Li, S., & Li, J. (2021). Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation. Frontiers in Bioengineering and Biotechnology, 9, 638637.

Sources

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformations of 2-methylisoborneol by camphor-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation [frontiersin.org]

- 10. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Determination of 2-methylisoborneol and geosmin in drinking water using headspace solid phase micro-extraction coupled with gas chromatography-mass-spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isolation of bacteria capable of growth with 2-methylisoborneol and geosmin as the sole carbon and energy sources - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxy-2-methylisoborneol

Preamble: The Emergence of a Novel Homoterpenoid

2-Methylisoborneol (2-MIB) is a C11 irregular monoterpenoid, or homoterpenoid, notorious for causing earthy-musty off-flavors in drinking water and aquaculture products.[1][2][3] Its biosynthesis from 2-methyl-geranyl pyrophosphate by specialized synthases in organisms like Streptomyces and various cyanobacteria is well-documented.[4][5] In the course of metabolic studies, biotransformations, or drug interaction analyses involving 2-MIB, researchers frequently encounter novel, functionalized derivatives. Among the most common metabolic modifications is hydroxylation, a process that introduces a hydroxyl (-OH) group onto the carbon skeleton, significantly altering the compound's polarity, solubility, and biological activity.[6][7]

This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of one such derivative: 5-Hydroxy-2-methylisoborneol. We will proceed from the foundational steps of isolation and molecular formula determination to the intricate process of assembling the molecular framework and defining its stereochemistry using a synergistic suite of modern analytical techniques. The causality behind each experimental choice is emphasized to create a self-validating workflow, ensuring the highest degree of confidence in the final structure.

Chapter 1: The Strategic Workflow for Structure Elucidation

The determination of a novel molecular structure is a systematic process of hypothesis generation and validation. Our approach is designed to be orthogonal, where each stage provides distinct yet complementary information, culminating in an unassailable structural assignment. The overall strategy involves isolating the pure compound, determining its elemental composition, mapping its carbon-hydrogen framework and connectivity, and finally, confirming its three-dimensional arrangement.

Caption: Overall workflow for the structure elucidation of a novel natural product.

Chapter 2: Isolation and Purification

The prerequisite for any structure elucidation is the availability of the analyte in high purity. Spectroscopic techniques are exquisitely sensitive to impurities, which can confound data interpretation. The following protocol outlines a standard procedure for isolating a moderately polar metabolite like 5-Hydroxy-2-methylisoborneol from a liquid culture.

Experimental Protocol: Isolation of 5-Hydroxy-2-methylisoborneol

-

Extraction:

-

Centrifuge the source culture to pellet biomass. Decant the supernatant.

-

Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate three times. The increased polarity of the hydroxylated derivative compared to 2-MIB makes ethyl acetate an ideal solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude organic extract.

-

-

Initial Fractionation (Column Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the dried extract onto a silica gel column equilibrated with a non-polar solvent (e.g., 100% hexanes).

-

Elute the column with a step gradient of increasing polarity, for example, from 100% hexanes to 100% ethyl acetate.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to pool fractions containing the target compound. The hydroxyl group will cause the target to have a lower Rf value than the parent 2-MIB.

-

-

Final Purification (Semi-Preparative HPLC):

-

Dissolve the pooled, enriched fractions in an appropriate solvent (e.g., methanol).

-

Purify the target compound using a semi-preparative High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column.[8]

-

Employ an isocratic or shallow gradient elution method with a mobile phase such as methanol/water or acetonitrile/water.

-

Monitor the elution profile with a UV detector (if the compound has a chromophore) and/or an evaporative light scattering detector (ELSD) or mass spectrometer.

-

Collect the peak corresponding to the pure compound and verify its purity (>98%) by analytical HPLC.

-

Chapter 3: Molecular Formula Determination via Mass Spectrometry

Mass spectrometry (MS) provides two critical initial pieces of information: the molecular weight and, with high resolution, the elemental composition. Given that the parent compound, 2-MIB (C₁₁H₂₀O), is volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent starting point.[9][10][11]

Causality of Technique Selection:

-

GC-MS: Ideal for separating the target compound from any remaining non-polar impurities and obtaining a clean electron ionization (EI) mass spectrum. The fragmentation pattern in EI provides valuable structural clues.

-

High-Resolution MS (HRMS): Essential for determining the exact mass to four or five decimal places. This precision allows for the unambiguous calculation of the elemental formula, distinguishing it from other combinations of C, H, and O that might have the same nominal mass. This is a cornerstone of a self-validating system.

Data Presentation: Expected Mass Spectrometry Results

| Parameter | Expected Value/Observation | Rationale |

| Molecular Formula | C₁₁H₂₀O₂ | The parent 2-MIB (C₁₁H₂₀O) plus one oxygen atom from hydroxylation. |

| Exact Mass [M] | 184.1463 | Calculated for C₁₁H₂₀O₂. |

| HRMS Result [M+H]⁺ | 185.1536 | Protonated molecule observed in ESI-MS. |

| Nominal Mass [M] | 184 | Observed in low-resolution MS. |

| Key EI Fragments (m/z) | 166, 151, 95 | [M-H₂O]⁺: Loss of the new hydroxyl group. [166-CH₃]⁺: Subsequent loss of a methyl group. Base peak often at m/z 95, characteristic of the bornane fragmentation. |

Chapter 4: Mapping the Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of an organic molecule in solution.[12][13] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD). Use a high-quality NMR tube.

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

-

2D NMR Acquisition:

-

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton directly to its attached carbon.

-

Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons.

-

Acquire a ¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy) experiment to determine through-space proximity of protons, which is crucial for stereochemical assignment.

-

Data Interpretation: A Self-Validating Puzzle

The power of this NMR suite lies in its interconnectedness. ¹³C and DEPT confirm an 11-carbon framework. HSQC assigns protons to their carbons. COSY connects adjacent proton-bearing carbons into spin systems. Finally, HMBC acts as the master key, linking these spin systems together across quaternary carbons and heteroatoms.

Caption: Key HMBC correlations confirming the position of the C5-hydroxyl group.

Key Interpretive Steps:

-

Identify the Parent Skeleton: The characteristic signals for the isoborneol core will be present: two quaternary carbons (C2, C7), four methyl groups, and the bicyclo[2.2.1]heptane ring protons.

-

Locate the New Functionality: The ¹³C spectrum will show a second carbon signal in the ~70-80 ppm range (in addition to C2), characteristic of a carbon bearing a hydroxyl group (C-OH). This will be our C5. The proton attached to this carbon (H5) will appear downfield in the ¹H spectrum (~3.5-4.5 ppm).

-

Confirm the Position with HMBC: This is the definitive step. The proton H5 must show correlations to neighboring carbons that unambiguously place it at the C5 position. Crucial correlations would be from H5 to the bridgehead carbon C4, the quaternary carbon C7, and the other bridgehead carbon C1. Concurrently, correlations from the well-defined methyl groups (e.g., H11, the 2-methyl group) to C1, C2, and C6 will confirm the rest of the core structure.

Data Presentation: Predicted NMR Data for 5-Hydroxy-2-methylisoborneol (in CDCl₃)

| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1 | ~50 | ~1.8 | H4, H6 | C2, C5, C6, C7, C10, C11 |

| C2 | ~75 | - | - | C1, C3, C6, C11 |

| C3 | ~38 | ~1.7, ~1.5 | H4 | C2, C4, C5 |

| C4 | ~48 | ~1.9 | H3, H5 | C3, C5, C7, C8, C9 |

| C5 | ~78 | ~4.0 | H4, H6 | C1, C3, C4, C6, C7 |

| C6 | ~30 | ~2.1, ~1.4 | H1, H5 | C1, C2, C5, C7, C11 |

| C7 | ~47 | - | - | C1, C4, C8, C9 |

| C8 | ~20 | ~0.9 | - | C7, C9 |

| C9 | ~21 | ~1.1 | - | C7, C8 |

| C10 | ~12 | ~0.85 | - | C1, C6, C7 |

| C11 | ~22 | ~1.2 | - | C1, C2, C6 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and stereochemistry.

Chapter 5: Unambiguous Proof via X-Ray Crystallography

For compounds intended for pharmaceutical development or as analytical standards, absolute structural proof is required. If the compound can be grown as a high-quality single crystal, X-ray crystallography provides that proof.[14][15] It determines the precise spatial coordinates of every atom, confirming not only the connectivity but also the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization:

-

Dissolve the pure compound in a minimal amount of a suitable solvent.

-

Attempt crystallization using various methods: slow evaporation of the solvent, vapor diffusion (e.g., diffusing a poor solvent like hexanes into a solution in acetone), or cooling. This is often a trial-and-error process.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges, yielding the final, unambiguous 3D structure.

-

Conclusion

The structure elucidation of a novel compound like 5-Hydroxy-2-methylisoborneol is a testament to the power of a multi-technique, synergistic analytical approach. By systematically applying mass spectrometry to define the molecular formula and a comprehensive suite of NMR experiments to map the atomic connectivity and relative stereochemistry, a confident structural hypothesis can be built. This hypothesis is then validated and elevated to the level of absolute proof through single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the solid structural foundation necessary for further research and development.

References

-

ResearchGate. (2025). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. Available from: [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-methyl isoborneol. Available from: [Link]

-

Wikipedia. (2023). 2-Methylisoborneol. Available from: [Link]

-

Dickschat, J. S., et al. (2010). A Detailed View of 2-Methylisoborneol Biosynthesis. Angewandte Chemie International Edition, 49(39), 7059-7062. Available from: [Link]

-

Chalmers, B. A., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 15(10), 901. Available from: [Link]

-

Köksal, M., et al. (2012). Structure of 2-methylisoborneol synthase from Streptomyces coelicolor and implications for the cyclization of a noncanonical C-methylated monoterpenoid substrate. Biochemistry, 51(15), 3011-20. Available from: [Link]

-

Wawrzik, A., et al. (2012). Functions of enzyme domains in 2-methylisoborneol biosynthesis and enzymatic synthesis of non-natural analogs. Beilstein Journal of Organic Chemistry, 8, 126-135. Available from: [Link]

-

Manasa, G. (2016). Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(1). Available from: [Link]

-

Lee, S. G., et al. (2023). Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes. Journal of Microbiology and Biotechnology, 33(12), 1629-1636. Available from: [Link]

-

Chalmers, B. A., et al. (2025). Single-crystal X-ray diffraction studies of derivatives of phenolphthalein (3,3-bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 15(10), 901. Available from: [Link]

-

Karliner, J., & Djerassi, C. (1966). Terpenoids. LVII. Mass Spectral and Nuclear Magnetic Resonance Studies of Pentacyclic Triterpene Hydrocarbons. The Journal of Organic Chemistry, 31(6), 1945–1956. Available from: [Link]

-

Wang, Z., et al. (2013). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE, 8(3), e59252. Available from: [Link]

-

ResearchGate. (n.d.). Biosynthesis of 2-methylisoborneol (2-MIB) and 2-methylenebornane... Available from: [Link]

-

López-Gresa, M. P., et al. (2021). Metabolic crosstalk between hydroxylated monoterpenes and salicylic acid in tomato defense response against bacteria. Journal of Experimental Botany, 72(2), 473-487. Available from: [Link]

-

Smeets, S., et al. (2018). Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling. Molecular Pharmaceutics, 15(4), 1462-1473. Available from: [Link]

-

Park, M., et al. (2023). qPCR-Based Monitoring of 2-Methylisoborneol/Geosmin-Producing Cyanobacteria in Drinking Water Reservoirs in South Korea. Microorganisms, 11(9), 2322. Available from: [Link]

-

Reynolds, W. F., & Burns, D. C. (2012). Mono-, Sesqui-, and Higher Terpenes. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 241-267). Royal Society of Chemistry. Available from: [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 97-107. Available from: [Link]

-

Wikipedia. (2023). Isoborneol. Available from: [Link]

-

Allen, F. H., & Rogers, D. (1971). X-ray studies of terpenoids. Part III. A redetermination of the crystal structure of (+)-3-bromocamphor: the absolute configuration of (+)-camphor. Journal of the Chemical Society B: Physical Organic, 632-636. Available from: [Link]

-

Shen, Q., et al. (2024). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. International Journal of Molecular Sciences, 25(3), 1838. Available from: [Link]

-

Thomas, O. P. (2016). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. In Natural Products Isolation (pp. 353-370). Humana Press. Available from: [Link]

-

Lee, S. G., et al. (2023). Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes. Journal of Microbiology and Biotechnology, 33(12), 1629–1636. Available from: [Link]

-

ResearchGate. (n.d.). Selected monoterpene transformations. Available from: [Link]

Sources

- 1. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 3. qPCR-Based Monitoring of 2-Methylisoborneol/Geosmin-Producing Cyanobacteria in Drinking Water Reservoirs in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic crosstalk between hydroxylated monoterpenes and salicylic acid in tomato defense response against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. jchps.com [jchps.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray studies of terpenoids. Part III. A redetermination of the crystal structure of (+)-3-bromocamphor: the absolute configuration of (+)-camphor - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Natural Sources and Biosynthesis of 5-Hydroxy-2-methylisoborneol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Hydroxylated Derivative of a Notorious Off-Flavor Compound

The inquiry into the natural sources of 5-Hydroxy-2-methylisoborneol leads us down a fascinating path, beginning with its more ubiquitous and well-documented precursor, 2-methylisoborneol (2-MIB). 2-MIB is a volatile organic compound notorious for causing undesirable earthy and musty off-flavors in drinking water and aquaculture products, detectable by humans at nanogram-per-liter concentrations.[1] While direct microbial synthesis of 5-Hydroxy-2-methylisoborneol is not prominently documented, its origin is revealed through the metabolic processes of certain bacteria that utilize 2-MIB as a substrate.

This guide provides a comprehensive overview, beginning with the primary natural sources and biosynthetic pathway of the parent compound, 2-methylisoborneol. We will then delve into the microbial biotransformation of 2-MIB, a process that gives rise to hydroxylated derivatives, including the focal compound, 5-Hydroxy-2-methylisoborneol. This exploration will encompass the microbial catalysts, the enzymatic reactions, and the analytical methodologies required for the study of these compounds, offering valuable insights for environmental scientists and drug development professionals interested in novel terpenoid structures.

Part 1: The Precursor Molecule: 2-Methylisoborneol (2-MIB)

A thorough understanding of 5-Hydroxy-2-methylisoborneol necessitates a foundational knowledge of its parent compound, 2-MIB.

Natural Sources of 2-Methylisoborneol

2-MIB is a secondary metabolite produced by a variety of microorganisms.[2] The primary and most studied producers are filamentous cyanobacteria (blue-green algae) and actinomycetes (a class of filamentous bacteria).[1][2]

| Microbial Group | Key Genera | Environment |

| Cyanobacteria | Oscillatoria, Phormidium, Planktothrix, Pseudanabaena, Dolichospermum[1][3] | Freshwater lakes, reservoirs, rivers[4] |

| Actinomycetes | Streptomyces[1] | Soil, freshwater sediments |

| Fungi | Penicillium[2] | Food products, soil |

| Myxobacteria | Nannocystis[2] | Soil |

These microorganisms synthesize and release 2-MIB into their environment, leading to significant taste and odor issues in water supplies, particularly during algal blooms.[1]

The Biosynthetic Pathway of 2-Methylisoborneol

The biosynthesis of 2-MIB is a two-step enzymatic process that begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP).[1][5]

-

Methylation of GPP : The first step involves the methylation of GPP at the C2 position. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, yielding 2-methylgeranyl pyrophosphate (2-Me-GPP).[5][6]

-

Cyclization of 2-Me-GPP : The methylated intermediate, 2-Me-GPP, is then cyclized by a specific monoterpene cyclase, 2-methylisoborneol synthase (2MIBS), to form the characteristic bicyclic structure of 2-MIB.[5][7]

The genes responsible for these enzymatic steps have been identified in several 2-MIB-producing microorganisms and are often found in a conserved operon.[5][6]

Sources

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

5-Hydroxy-2-methyl Isoborneol discovery and history

An In-depth Technical Guide to 5-Hydroxy-2-methylisoborneol: From Discovery by Biotransformation to Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methylisoborneol, a hydroxylated derivative of the potent taste-and-odor compound 2-methylisoborneol (2-MIB). The discovery, history, and scientific context of this molecule are inextricably linked to the study of microbial degradation pathways for 2-MIB. This document details the seminal discovery of 5-Hydroxy-2-methylisoborneol as a key intermediate in the biotransformation of 2-MIB by camphor-degrading bacteria. It provides in-depth experimental protocols for its biological generation and analytical characterization, discusses its chemical significance, and outlines future research directions. This guide is intended for researchers in environmental science, microbiology, and drug development who are interested in terpenoid metabolism and bioremediation.

Introduction: The Parent Compound, 2-Methylisoborneol (2-MIB)

To understand the significance of 5-Hydroxy-2-methylisoborneol, one must first appreciate the impact of its precursor, 2-methylisoborneol (2-MIB). 2-MIB is a tertiary alcohol and an irregular monoterpene derived from the universal precursor geranyl pyrophosphate.[1][2] It is produced as a secondary metabolite by various microorganisms, most notably cyanobacteria (blue-green algae) and filamentous actinomycete bacteria.[1][3]

2-MIB is infamous for its potent, earthy, or musty odor, which is detectable by humans at exceptionally low concentrations, with odor thresholds reported between 0.002 and 0.02 micrograms per liter in water.[1] Its presence is a primary cause of taste-and-odor episodes in drinking water supplies and off-flavors in aquaculture-raised fish, leading to significant economic costs for water utilities and industries.[1][4] The chemical stability and persistence of 2-MIB make its removal from water a considerable challenge, driving research into novel degradation methods, including biological approaches.

Discovery Through Microbial Metabolism

The discovery of 5-Hydroxy-2-methylisoborneol was not the result of a targeted synthesis effort but rather an outcome of fundamental research into the bioremediation of 2-MIB. Scientists investigating bacteria capable of degrading camphor, a structurally similar bicyclic monoterpene, hypothesized that the same enzymatic machinery could also transform 2-MIB.

This line of inquiry led to a pivotal discovery by Eaton and Sandusky, who demonstrated that several camphor-degrading bacteria could indeed hydroxylate 2-MIB at different positions on its six-membered ring.[4][5] The key finding was that the bacterium Rhodococcus wratislaviensis DLC-cam, when grown on camphor, could efficiently convert 2-MIB into 5-Hydroxy-2-methylisoborneol.[4][5] This biotransformation represents the first documented "discovery" and generation of this specific hydroxylated derivative.

Furthermore, the study revealed that this was part of a metabolic pathway, as R. wratislaviensis DLC-cam further oxidized the newly formed 5-hydroxy metabolite to 5-keto-2-MIB.[4][5] This work highlighted the specificity of microbial enzymes, as different camphor-degrading strains hydroxylated 2-MIB at distinct and specific carbon atoms.

Comparative Bacterial Hydroxylation of 2-MIB

The initial studies on camphor-degrading bacteria revealed a fascinating enzymatic specificity. The following table summarizes the key findings from this research, showcasing how different bacterial strains produce distinct hydroxylated isomers of 2-MIB.[4]

| Bacterial Strain | Primary Carbon Source | Metabolite(s) of 2-MIB |

| Rhodococcus wratislaviensis DLC-cam | d-Camphor | 5-Hydroxy-2-MIB , 5-keto-2-MIB |

| Rhodococcus ruber T1 | d-Camphor | 3-Hydroxy-2-MIB |

| Pseudomonas putida G1 | d-Camphor | 6-Hydroxy-2-MIB |

Metabolic Pathway and Chemical Significance

The hydroxylation of 2-MIB is the critical first step in its aerobic degradation by these microorganisms. The introduction of a hydroxyl group significantly increases the polarity of the molecule and provides a reactive site for subsequent enzymatic oxidation.

Proposed Metabolic Pathway in R. wratislaviensis

The pathway elucidated by Eaton and Sandusky in Rhodococcus wratislaviensis DLC-cam involves a two-step oxidation process.[4][5] This pathway is initiated by a monooxygenase enzyme, which is likely induced by the presence of camphor.

Caption: Proposed metabolic pathway of 2-MIB in R. wratislaviensis.

This initial hydroxylation at the C-5 position is a regio- and stereospecific enzymatic reaction. The subsequent oxidation to a ketone further prepares the bicyclic ring for cleavage and entry into the central metabolism of the bacterium, ultimately leading to its complete degradation.

Experimental Protocols

The generation and analysis of 5-Hydroxy-2-methylisoborneol rely on microbiological and analytical chemistry techniques. The following protocols are based on the methodologies described in the discovery literature.[4]

Protocol for Biotransformation of 2-MIB

This protocol details the generation of 5-Hydroxy-2-methylisoborneol using whole-cell cultures of Rhodococcus wratislaviensis DLC-cam.

I. Materials and Reagents:

-

Rhodococcus wratislaviensis DLC-cam culture

-

Minimal salts medium (e.g., M9 medium)

-

d-Camphor (solid, as an inducer)

-

2-Methylisoborneol (2-MIB, solid or stock solution)

-

Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)

-

Incubator shaker (e.g., 30°C, 200 rpm)

-

Spectrophotometer for measuring optical density (OD600)

II. Step-by-Step Methodology:

-

Prepare Inoculum: Inoculate a starter culture of R. wratislaviensis DLC-cam in a suitable nutrient-rich medium (e.g., LB broth) and grow overnight.

-

Culture Growth and Induction:

-

Inoculate 50 mL of minimal salts medium in a 250 mL flask with the overnight starter culture to an initial OD600 of ~0.1.

-

Add approximately 5 mg of solid d-camphor to the flask. The camphor serves as the primary carbon source and induces the expression of the necessary monooxygenase enzymes.

-

Incubate the culture at 30°C with vigorous shaking (200 rpm) until it reaches a high cell density (e.g., OD600 of 1.5-2.0). This typically takes 24-48 hours.

-

-

Initiate Biotransformation:

-

Once the culture is dense and induced, add a small, solid grain of 2-MIB (approx. 1-2 mg) directly to the flask.

-

Rationale: Using whole cells from a camphor-induced culture is a classic and effective strategy for biotransformation. The enzymes are already expressed and active, allowing for the direct conversion of the target substrate (2-MIB) without the need for cell lysis or protein purification.

-

-

Incubation and Monitoring:

-

Continue the incubation under the same conditions for 24 to 48 hours.

-

Periodically, aseptically remove a small aliquot (e.g., 1 mL) of the culture for analysis to monitor the disappearance of 2-MIB and the appearance of its metabolites.

-

-

Harvesting: After the desired incubation period, the entire culture is harvested for extraction.

Protocol for Extraction and Analysis

This protocol describes the extraction of the hydroxylated metabolite from the culture medium and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

I. Materials and Reagents:

-

Dichloromethane (DCM, Methylene Chloride), HPLC grade

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Centrifuge and centrifuge tubes

-

Separatory funnel or glass vials for extraction

-

GC-MS system with a suitable capillary column (e.g., Rxi-5 Sil MS)[6]

II. Step-by-Step Methodology:

-

Solvent Extraction:

-

Transfer the harvested bacterial culture (e.g., 50 mL) to a separatory funnel.

-

Add an equal volume of dichloromethane (50 mL).

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The organic DCM layer will be at the bottom.

-

Drain the lower organic layer into a clean flask. Repeat the extraction of the aqueous layer with a fresh portion of DCM to ensure complete recovery.

-

-

Drying and Concentration:

-

Combine the organic extracts.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water. Let it stand for 10-15 minutes.

-

Self-Validation: The drying agent will clump in the presence of water. Add more until some particles remain free-flowing, indicating the extract is dry.

-

Carefully decant or filter the dried extract into a new vial.

-

If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS.

-

The analysis will separate the compounds based on their boiling points and fragmentation patterns, allowing for the identification of the parent 2-MIB and its more polar hydroxylated metabolites.

-

Caption: General workflow for the extraction and analysis of 2-MIB metabolites.

Analytical Characterization

While detailed spectroscopic data such as ¹H and ¹³C NMR for isolated 5-Hydroxy-2-methylisoborneol are not widely published, its identity can be confidently established using GC-MS.

Expected Mass Spectrometry Profile

-

Parent Compound (2-MIB): The molecular weight is 168.28 g/mol .[1] Its mass spectrum typically shows a molecular ion (M⁺) peak at m/z 168, with a characteristic base peak at m/z 95, resulting from a fragmentation pathway.[7][8]

-

Metabolite (5-Hydroxy-2-MIB): The addition of a hydroxyl group increases the molecular weight to 184.28 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 184. The fragmentation pattern will be different from 2-MIB, likely involving the loss of water (H₂O, 18 Da) from the molecular ion, leading to a significant peak at m/z 166.

-

GC Retention Time: As a more polar compound, 5-Hydroxy-2-methylisoborneol will have a longer retention time on a non-polar or semi-polar GC column (like a 5% phenyl-methylpolysiloxane) compared to the less polar 2-MIB.

| Compound | Formula | Molar Mass ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |

| 2-Methylisoborneol | C₁₁H₂₀O | 168.28 | 168 | 95 (base peak), 107, 108 |

| 5-Hydroxy-2-methylisoborneol | C₁₁H₂₀O₂ | 184.28 | 184 | 166 (M-18), others dependent on fragmentation |

| 5-keto-2-MIB | C₁₁H₁₈O₂ | 182.26 | 182 | Dependent on fragmentation pathway |

Potential Applications and Future Outlook

The discovery of 5-Hydroxy-2-methylisoborneol is primarily significant in the field of environmental bioremediation . Understanding the metabolic pathways used by bacteria to degrade persistent pollutants like 2-MIB is crucial for developing biological water treatment systems, such as bio-activated carbon filters.[9]

For drug development professionals , while this specific molecule has no known biological activity, it serves as an excellent example of microbial biotransformation. The enzymatic machinery of organisms like Rhodococcus can be harnessed as a biocatalyst to perform highly specific regio- and stereoselective hydroxylations on complex organic scaffolds, a process that can be difficult and costly to achieve through traditional synthetic chemistry.

Future research should focus on:

-

Isolation and Full Characterization: Producing a sufficient quantity of 5-Hydroxy-2-methylisoborneol for full spectroscopic characterization (NMR, IR, etc.) and determination of its precise stereochemistry.

-

Enzyme Identification: Isolating and characterizing the specific monooxygenase enzyme from R. wratislaviensis responsible for the C-5 hydroxylation.

-

Biological Activity Screening: Testing the purified compound for any potential biological activities, such as antimicrobial or cytotoxic effects.[10]

References

-

EST Analytical. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Retrieved from [Link]

-

Wikipedia. (2023). 2-Methylisoborneol. Retrieved from [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. Retrieved from [Link]

-

Pireddu, R., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. Retrieved from [Link]

-

Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665. Retrieved from [Link]

-

Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 75(3), 583–588. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of UV active 2-MIB (+) recorded at 300 MHz in CDCl 3 at 25 C. Retrieved from [Link]

-

Guttman, L., & van Rijn, J. (2012). Isolation of Bacteria Capable of Growth with 2-Methylisoborneol and Geosmin as the Sole Carbon and Energy Sources. Applied and Environmental Microbiology, 78(8), 2681–2687. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathway of 2-MIB by UV photolysis... Retrieved from [Link]

-

Ho, L., et al. (2018). A Simple Alternative Method for Preservation of 2-Methylisoborneol in Water Samples. International Journal of Environmental Research and Public Health, 15(5), 1015. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformations of 2-MIB by camphor-grown bacteria... Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathway of 2-MIB using biological methods... Retrieved from [Link]

-

Jauch, J. (2008). A Detailed View of 2-Methylisoborneol Biosynthesis. Angewandte Chemie International Edition, 47(34), 6330-6332. Retrieved from [Link]

-

Li, Z., et al. (2016). Isolation of bacteria capable of removing 2-methylisoborneol and effect of cometabolism carbon on biodegradation. Environmental Engineering Research, 21(3), 256-264. Retrieved from [Link]

-

Kim, D., et al. (2023). qPCR-Based Monitoring of 2-Methylisoborneol/Geosmin-Producing Cyanobacteria in Drinking Water Reservoirs in South Korea. Toxins, 15(9), 552. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Hydrology. Retrieved from [Link]

-

Park, S., et al. (2020). 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature. International Journal of Environmental Research and Public Health, 17(24), 9390. Retrieved from [Link]

-

Feng, Z., et al. (2010). Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-Beta: In Vitro and in Silico Investigations. Environmental Health Perspectives, 118(6), 784–790. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Isolation of bacteria capable of removing 2-methylisoborneol and effect of cometabolism carbon on biodegradation. Retrieved from [Link]

-

Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Retrieved from [Link]

-

MDPI. (2022). Why Do Dietary Flavonoids Have a Promising Effect as Enhancers of Anthracyclines? Hydroxyl Substituents, Bioavailability and Biological Activity. Retrieved from [Link]

-

MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

-

Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Retrieved from [Link]

Sources

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 9. Isolation of bacteria capable of removing 2-methylisoborneol and effect of cometabolism carbon on biodegradation [eeer.org]

- 10. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hydroxy-2-methylisoborneol: Physicochemical Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 5-Hydroxy-2-methylisoborneol, a key metabolite in the biodegradation of the notorious taste-and-odor compound, 2-methylisoborneol (2-MIB). Understanding the properties of this hydroxylated derivative is crucial for research into bioremediation, environmental science, and potentially for the development of novel biocatalytic processes.

Introduction: The Significance of a Metabolite

2-Methylisoborneol (2-MIB) is a naturally occurring monoterpene produced by certain cyanobacteria and actinomycetes.[1][2] Its potent earthy and musty odor is a significant concern for the drinking water industry, as it can be detected by humans at ng/L concentrations.[1] While 2-MIB itself is the primary focus of remediation efforts, understanding its degradation products is paramount for developing effective and complete removal strategies.

5-Hydroxy-2-methylisoborneol emerges as a critical intermediate in the microbial degradation of 2-MIB. Specifically, the bacterium Rhodococcus wratislaviensis has been identified as capable of hydroxylating 2-MIB at the C-5 position, initiating a pathway that leads to its eventual breakdown.[3][4] This biocatalytic transformation underscores the importance of studying the physicochemical properties of 5-Hydroxy-2-methylisoborneol to fully comprehend the fate of 2-MIB in natural and engineered systems.

Chemical Identity and Structure

5-Hydroxy-2-methylisoborneol is a hydroxylated derivative of 2-methylisoborneol. The addition of a hydroxyl group at the 5-position of the bornane skeleton significantly alters the polarity and reactivity of the parent molecule.

| Identifier | Information | Source |

| IUPAC Name | (1R,2R,4R,5S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | Inferred from parent compound and hydroxylation position |

| Parent Compound | 2-Methylisoborneol (2-MIB) | [1] |

| CAS Number | Not readily available | |

| Molecular Formula | C11H20O2 | Inferred from structure |

| Molecular Weight | 184.28 g/mol | Calculated |

Physicochemical Properties: A Comparative Perspective

While specific experimental data for 5-Hydroxy-2-methylisoborneol is not extensively available in public literature, we can infer some of its properties based on its structure and in comparison to its well-characterized parent compound, 2-MIB. The introduction of a second hydroxyl group is expected to increase its polarity, which will influence its solubility, boiling point, and chromatographic behavior.

| Property | 2-Methylisoborneol (Parent Compound) | 5-Hydroxy-2-methylisoborneol (Predicted) | Justification for Prediction |

| Molecular Formula | C11H20O[1] | C11H20O2 | Addition of one oxygen atom. |

| Molar Mass | 168.28 g/mol [1] | 184.28 g/mol | Addition of one oxygen atom. |

| Boiling Point | 207-209 °C[5] | Higher than 2-MIB | Increased polarity and potential for hydrogen bonding will increase intermolecular forces, requiring more energy to vaporize. |

| Water Solubility | 305.1 mg/L @ 25 °C (estimated)[5] | Higher than 2-MIB | The additional polar hydroxyl group will enhance its ability to form hydrogen bonds with water molecules. |

| LogP (o/w) | 2.931 (estimated)[5] | Lower than 2-MIB | Increased hydrophilicity due to the second hydroxyl group will lead to a lower octanol-water partition coefficient. |

Spectroscopic Profile: Unveiling the Structure

Detailed spectroscopic data for 5-Hydroxy-2-methylisoborneol is crucial for its unambiguous identification and quantification. While published spectra are not readily accessible, we can anticipate the key features based on its structure and data from its precursor.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of 2-MIB and its metabolites.[4]

-

Expected Molecular Ion (M+) : For 5-Hydroxy-2-methylisoborneol, the molecular ion peak would be expected at m/z 184.

-

Fragmentation Pattern : The fragmentation pattern would likely involve the loss of water (H2O) from the two hydroxyl groups and the loss of methyl groups (CH3). Key fragments would be anticipated at m/z 166 ([M-H2O]+), 151 ([M-H2O-CH3]+), and other fragments characteristic of the bornane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

-

¹H NMR : The ¹H NMR spectrum of 5-Hydroxy-2-methylisoborneol would be expected to show signals corresponding to the methyl groups and the methine protons of the bicyclic system. The presence of the hydroxyl group at the C-5 position would deshield the proton attached to this carbon, resulting in a downfield shift compared to the corresponding proton in 2-MIB. The chemical shifts of the protons on carbons adjacent to the new hydroxyl group would also be affected.

-

¹³C NMR : The ¹³C NMR spectrum would show a distinct signal for the C-5 carbon bearing the hydroxyl group, which would be shifted significantly downfield. Other carbons in proximity to the new hydroxyl group would also experience shifts in their resonance frequencies.

Chemical Reactivity and Stability

The chemical reactivity of 5-Hydroxy-2-methylisoborneol is largely dictated by its two hydroxyl groups.

-

Oxidation : As demonstrated by the metabolic pathway in Rhodococcus wratislaviensis, the secondary alcohol at the C-5 position can be oxidized to a ketone, forming 5-keto-2-methylisoborneol.[3] This reaction is a key step in the biodegradation of the molecule.

-

Esterification and Etherification : The hydroxyl groups can undergo esterification with carboxylic acids or etherification with alkyl halides under appropriate conditions.

-

Stability : The bicyclic bornane skeleton is relatively stable. However, under strongly acidic conditions, rearrangement reactions may occur. The stability of the compound in various environmental conditions (pH, temperature) would be an important area for further investigation.

The Central Role of Rhodococcus wratislaviensis

The biotransformation of 2-MIB to 5-Hydroxy-2-methylisoborneol is a testament to the metabolic versatility of the genus Rhodococcus. These bacteria are known for their ability to degrade a wide range of organic compounds, often through the action of powerful oxygenase enzymes.[6]

The initial hydroxylation of 2-MIB by Rhodococcus wratislaviensis is a critical detoxification step, as it increases the water solubility of the compound and introduces a functional group that can be further metabolized.[3]

Metabolic Pathway Diagram

Caption: Metabolic pathway of 2-MIB degradation by Rhodococcus wratislaviensis.

Experimental Protocols: A Framework for Characterization

For researchers aiming to study 5-Hydroxy-2-methylisoborneol, the following experimental workflow provides a general framework.

Biotransformation and Extraction

-

Cultivation : Grow a pure culture of Rhodococcus wratislaviensis in a suitable medium.

-

Induction : Introduce 2-methylisoborneol to the culture to induce the expression of the necessary metabolic enzymes.

-

Incubation : Allow the biotransformation to proceed under controlled conditions (temperature, pH, aeration).

-

Extraction : Separate the bacterial cells from the culture medium. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the metabolites.

Purification and Analysis

-

Chromatography : Purify the extracted metabolites using techniques such as column chromatography or preparative thin-layer chromatography (TLC).

-

GC-MS Analysis : Analyze the purified fractions by GC-MS to identify the presence of 5-Hydroxy-2-methylisoborneol based on its retention time and mass spectrum.

-

NMR Spectroscopy : For structural confirmation, obtain ¹H and ¹³C NMR spectra of the purified compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the production and characterization of 5-Hydroxy-2-methylisoborneol.

Conclusion and Future Directions

5-Hydroxy-2-methylisoborneol represents a key juncture in the environmental fate of 2-methylisoborneol. While its role as a metabolite is established, a comprehensive understanding of its physicochemical properties is still emerging. Further research is needed to isolate and fully characterize this compound, including the determination of its precise physical constants and the acquisition of detailed spectroscopic data. Such information will be invaluable for developing advanced analytical methods for its detection and for designing more effective bioremediation strategies for 2-MIB contaminated environments. The enzymatic machinery of Rhodococcus wratislaviensis also presents exciting opportunities for the development of biocatalysts for specific hydroxylation reactions in synthetic chemistry.

References

-

2-methyl isoborneol, 2371-42-8. The Good Scents Company. Available from: [Link]

-

Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology. Available from: [Link]

-

Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology. Available from: [Link]

-

2-Methylisoborneol. Wikipedia. Available from: [Link]

-

Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE. Available from: [Link]

-

2-Methylisoborneol | C11H20O | CID 11062802. PubChem. Available from: [Link]

-

A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. ResearchGate. Available from: [Link]

-

A Detailed View of 2-Methylisoborneol Biosynthesis. ResearchGate. Available from: [Link]

-

The 1 H NMR spectrum of UV active 2-MIB (+) recorded at 300 MHz in CDCl 3 at 25 C. ResearchGate. Available from: [Link]

-

Biotransformations of 2-MIB by camphor-grown bacteria. ResearchGate. Available from: [Link]

-

Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. ResearchGate. Available from: [Link]

-

Bibliographies: 'Rhodococcus wratislaviensis'. Grafiati. Available from: [Link]

-

Isolation of bacteria capable of growth with 2-methylisoborneol and geosmin as the sole carbon and energy sources. Applied and Environmental Microbiology. Available from: [Link]

-

Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology. Available from: [Link]

Sources

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformations of 2-methylisoborneol by camphor-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-methyl isoborneol, 2371-42-8 [thegoodscentscompany.com]

- 6. Isolation of bacteria capable of growth with 2-methylisoborneol and geosmin as the sole carbon and energy sources - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hydroxy-2-methyl Isoborneol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-methyl isoborneol is a hydroxylated derivative of 2-methylisoborneol (2-MIB), a well-known bicyclic monoterpenoid. While its parent compound, 2-MIB, is extensively studied for its potent earthy-musty odor, which can impact water quality, the biological and pharmacological properties of its hydroxylated metabolites are an emerging area of scientific interest. This guide provides a comprehensive overview of 5-Hydroxy-2-methyl isoborneol, including its chemical identifiers, biogenesis, and potential for further research and application, particularly within the field of drug discovery. The exploration of naturally occurring hydroxylated monoterpenoids and their derivatives offers a promising avenue for the development of new therapeutic agents.

Compound Identification and Chemical Properties

A precise understanding of a compound's identity is fundamental to any scientific investigation. This section provides the key identifiers and physicochemical properties for 5-Hydroxy-2-methyl isoborneol.

Table 1: Core Identifiers for 5-Hydroxy-2-methyl Isoborneol

| Identifier | Value |

| CAS Number | 604767-98-8 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | (1R,2R,4R,5R)-rel-1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol |

| Synonyms | 5-Hydroxy-2-MIB |

Note: The stereochemistry denoted by "rel" (relative) indicates the relationship between stereocenters without defining the absolute configuration.

Biogenesis and Metabolic Pathway

5-Hydroxy-2-methyl isoborneol is a naturally occurring metabolite produced through the biotransformation of 2-methylisoborneol (2-MIB) by certain microorganisms. This biological hydroxylation is a key detoxification pathway in these organisms.

Microbial Transformation

The primary organism identified as capable of this specific biotransformation is the bacterium Rhodococcus wratislaviensis DLC-cam.[1] This strain, which is known for its ability to degrade camphor, can hydroxylate 2-MIB at the C-5 position to yield 5-Hydroxy-2-methyl isoborneol.[2] Further metabolic processes within this bacterium can then oxidize the newly introduced hydroxyl group, converting 5-Hydroxy-2-methyl isoborneol into 5-keto-2-MIB.[1]

The ability of Rhodococcus species to perform such biotransformations is of significant interest for the sustainable production of valuable oxygenated terpenes.[3]

Proposed Metabolic Pathway

The metabolic conversion of 2-MIB in Rhodococcus wratislaviensis DLC-cam can be visualized as a two-step process. This pathway highlights the enzymatic machinery of the bacterium that facilitates the introduction of functional groups onto the terpene scaffold.

Figure 1: Metabolic pathway of 2-MIB in R. wratislaviensis.

Biotechnological Production and Purification: A Methodological Overview

The production of 5-Hydroxy-2-methyl isoborneol can be achieved through the cultivation of Rhodococcus wratislaviensis DLC-cam in the presence of 2-methylisoborneol as a substrate. The following provides a generalized protocol based on cultivation and extraction methods for Rhodococcus species.

Step 1: Cultivation of Rhodococcus wratislaviensis DLC-cam

-

Strain Acquisition: Obtain Rhodococcus wratislaviensis (e.g., from culture collections such as ATCC 51786 or DSM 44107).[4][5]

-

Media Preparation: Prepare a suitable growth medium for Rhodococcus. These bacteria are generally robust and can grow on a variety of media. A nutrient-rich broth is recommended to achieve a high cell density.

-

Inoculation and Growth: Inoculate the sterile medium with a starter culture of R. wratislaviensis. Incubate the culture with agitation at an appropriate temperature (typically 28-30°C) to ensure adequate aeration.

-

Substrate Addition: Once the culture has reached a suitable growth phase, introduce 2-methylisoborneol as the substrate for biotransformation. The concentration of 2-MIB should be optimized to maximize conversion while minimizing potential toxicity to the bacteria.

-

Incubation and Monitoring: Continue the incubation, monitoring the conversion of 2-MIB to 5-Hydroxy-2-methyl isoborneol over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Extraction and Purification of the Metabolite

-

Cell Separation: After an optimal incubation period, separate the bacterial cells from the culture broth via centrifugation.

-

Solvent Extraction: The hydroxylated metabolite can be extracted from the culture supernatant using a non-polar organic solvent such as ethyl acetate or dichloromethane. Liquid-liquid extraction is a common method.

-

Concentration: Remove the organic solvent under reduced pressure to concentrate the crude extract containing 5-Hydroxy-2-methyl isoborneol.

-

Chromatographic Purification: Purify the target compound from the crude extract using column chromatography. A silica gel column with a gradient of solvents (e.g., hexane and ethyl acetate) is typically effective for separating compounds with different polarities.

-

Purity Analysis: Assess the purity of the isolated 5-Hydroxy-2-methyl isoborneol using High-Performance Liquid Chromatography (HPLC) and confirm its identity through spectroscopic methods.

Figure 2: Generalized workflow for production and purification.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Hydroxy-2-methyl isoborneol are not widely available in public databases, its expected spectral characteristics can be inferred based on the structure of the parent compound, 2-methylisoborneol, and the addition of a hydroxyl group.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl groups of the isoborneol scaffold. A new signal for the proton on the carbon bearing the C-5 hydroxyl group. The chemical shifts of neighboring protons would be affected by the new hydroxyl group. |

| ¹³C NMR | A new signal for the carbon atom attached to the C-5 hydroxyl group, shifted downfield. Other carbon signals in proximity to the new hydroxyl group would also experience shifts. |

| Mass Spec. | The molecular ion peak should correspond to the molecular weight of 184.28 g/mol . Fragmentation patterns would likely involve the loss of water and methyl groups, characteristic of borneol-type structures. |

| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. C-H stretching and bending vibrations for the alkyl groups. |

Potential Applications in Drug Development

The introduction of a hydroxyl group to the isoborneol scaffold can significantly alter its biological activity, often increasing its polarity and potential for hydrogen bonding, which are key factors in drug-receptor interactions. While direct pharmacological studies on 5-Hydroxy-2-methyl isoborneol are limited, the broader class of bicyclic monoterpenoids and their hydroxylated derivatives have demonstrated a range of biological activities.

Research into related compounds suggests potential therapeutic areas for investigation:

-

Antimicrobial and Antifungal Activity: Many monoterpenoid alcohols exhibit antimicrobial properties.[6] The hydroxyl group can play a crucial role in the mechanism of action, such as disrupting microbial cell membranes.

-

Anti-inflammatory Effects: Some hydroxylated monoterpenes have shown anti-inflammatory activity, which could be relevant for the development of treatments for inflammatory conditions.

-

Neuroprotective Properties: The lipophilic nature of the isoborneol backbone allows for potential penetration of the blood-brain barrier, making its derivatives interesting candidates for neurological drug discovery.

The development of new derivatives based on the 5-Hydroxy-2-methyl isoborneol scaffold could lead to novel therapeutic agents.[7]

References

-

BacDive. Rhodococcus wratislaviensis (DSM 44107, ATCC 51786, IMRU 878). Available from: [Link].

-

ResearchGate. Biological Activity of Bicyclic Monoterpene Alcohols. Available from: [Link].

-

PubMed Central. Current Advances in the Bacterial Toolbox for the Biotechnological Production of Monoterpene-Based Aroma Compounds. Available from: [Link].

-

PubMed. Biotransformations of (+/-)-geosmin by terpene-degrading bacteria. Available from: [Link].

-

PubChem. (2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol. Available from: [Link].

-

ASM Journals. Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Available from: [Link].

-

BacDive. Rhodococcus wratislaviensis (DSM 44193, PD 630, 95-546). Available from: [Link].

-

MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link].

-

MDPI. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Available from: [Link].

-

ResearchGate. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Available from: [Link].

-

ResearchGate. Biotransformations of (+/-)−geosmin by terpene-degrading bacteria. Available from: [Link].

-

MDPI. Rhodococcus as Biofactories for Microbial Oil Production. Available from: [Link].

-

Semantic Scholar. 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Available from: [Link].

-